Cas no 779268-16-5 ((5-Methylbenzo[d]isoxazol-3-yl)methanamine)

(5-Methylbenzo[d]isoxazol-3-yl)methanamine is a heterocyclic amine derivative featuring a benzoisoxazole core with a methyl substituent at the 5-position and an aminomethyl group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The benzoisoxazole scaffold is known for its stability and ability to interact with biological targets, while the primary amine functionality allows for further derivatization. Its structural features make it suitable for applications in drug discovery, particularly in the development of CNS-active compounds or enzyme inhibitors. The compound is typically handled under controlled conditions due to its reactive amine group.
(5-Methylbenzo[d]isoxazol-3-yl)methanamine structure
779268-16-5 structure
Product Name:(5-Methylbenzo[d]isoxazol-3-yl)methanamine
CAS No:779268-16-5
MF:C9H10N2O
MW:162.188501834869
CID:553236
Update Time:2025-05-28

(5-Methylbenzo[d]isoxazol-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisoxazole-3-methanamine,5-methyl-
    • 1,2-Benzisoxazole-3-methanamine,5-methyl-(9CI)
    • (5-methylbenzo[d]isoxazol-3-yl)methanamine
    • (5-methyl-1,2-benzoxazol-3-yl)methanamine
    • (5-Methylbenzo[d]isoxazol-3-yl)methanamine
    • Inchi: 1S/C9H10N2O/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3
    • InChI Key: JHJGMBYBNDSEBB-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(C)=CC=2C(CN)=N1

Computed Properties

  • Exact Mass: 162.079
  • Monoisotopic Mass: 162.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52

(5-Methylbenzo[d]isoxazol-3-yl)methanamine Pricemore >>

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Additional information on (5-Methylbenzo[d]isoxazol-3-yl)methanamine

Comprehensive Overview of (5-Methylbenzo[d]isoxazol-3-yl)methanamine (CAS No. 779268-16-5): Properties, Applications, and Research Insights

(5-Methylbenzo[d]isoxazol-3-yl)methanamine, identified by its CAS number 779268-16-5, is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This heterocyclic amine features a benzo[d]isoxazole core substituted with a methyl group at the 5-position and an aminomethyl functional group at the 3-position. Its unique structure makes it a valuable intermediate in drug discovery, particularly for targeting neurological and metabolic pathways. Researchers are increasingly exploring its potential as a scaffold for novel therapeutics, aligning with current trends in precision medicine and small-molecule drug development.

The compound's molecular formula C9H10N2O and moderate polarity contribute to its solubility in organic solvents, facilitating its use in synthetic chemistry. Recent studies highlight its role in modulating enzyme activity and receptor binding, with particular interest in its potential applications for neurodegenerative disorders—a hot topic in 2024 as populations age globally. Its isoxazole moiety is structurally analogous to several FDA-approved drugs, sparking investigations into its pharmacokinetic properties and blood-brain barrier permeability.

In analytical chemistry, 779268-16-5 serves as a reference standard for HPLC and LC-MS method development, addressing the growing demand for reliable quality control in pharmaceutical manufacturing. The compound's UV absorption characteristics (λmax ~270 nm) make it suitable for detection in complex biological matrices. Industry professionals frequently search for "synthesis route of (5-Methylbenzo[d]isoxazol-3-yl)methanamine" and "spectral data CAS 779268-16-5," reflecting its technical relevance in process chemistry.

Emerging applications include its use as a ligand in catalytic systems for asymmetric synthesis, responding to the pharmaceutical industry's need for chiral intermediates. Computational chemists are modeling its 3D conformation to predict interactions with biological targets, leveraging AI-driven drug discovery tools—a cutting-edge approach dominating current research discussions. The compound's cLogP value (~1.2) suggests favorable membrane permeability, a key parameter in drug-likeness assessments according to Lipinski's rule.

Environmental and safety studies indicate that (5-Methylbenzo[d]isoxazol-3-yl)methanamine demonstrates biodegradability under standard OECD test conditions, making it attractive for sustainable chemistry initiatives. This aligns with 2024's focus on green chemistry alternatives, as evidenced by search trends for "eco-friendly heterocyclic compounds." The scientific community continues to investigate its structure-activity relationships through systematic SAR studies, particularly comparing its activity profile with related benzisoxazole derivatives.

From a commercial perspective, suppliers are noting increased demand for high-purity 779268-16-5 (>98%), driven by preclinical research requirements. The compound's thermal stability (decomposition >200°C) allows for versatile storage conditions, while its protonatable nitrogen enables salt formation—a property frequently exploited in pharmaceutical formulation optimization. Recent patent literature reveals its incorporation in prodrug designs for enhanced bioavailability.

Advanced characterization techniques like 2D NMR and X-ray crystallography have confirmed the compound's planar aromatic system with slight distortion at the isoxazole ring. These structural insights support rational drug design efforts, particularly in fragment-based drug discovery—a methodology gaining traction in academic and industrial labs. The compound's hydrogen bond donor/acceptor capacity makes it particularly valuable for targeting protein-protein interactions, a challenging but promising area in oncology research.

As regulatory agencies emphasize impurity profiling, analytical methods for detecting related substances in 779268-16-5 have become crucial. The scientific literature documents its metabolic pathways in vitro, showing predominant oxidation at the methyl group—information vital for medicinal chemistry optimization. These developments correspond with frequent searches for "ADME properties of benzisoxazole amines" and "metabolite identification services."

The compound's versatility extends to material science applications, where its rigid aromatic structure serves as a building block for functional polymers. Researchers are exploring its incorporation into OLED materials and molecular sensors, capitalizing on its fluorescence properties. This multidisciplinary potential explains rising interest across chemistry subfields, from medicinal chemistry to materials engineering.

Ongoing research continues to uncover new dimensions of (5-Methylbenzo[d]isoxazol-3-yl)methanamine's utility. Its balanced lipophilicity profile and structural modularity position it as a promising candidate for fragment growth strategies in lead optimization. As the scientific community addresses 2024's challenges in drug discovery efficiency and sustainable synthesis, this compound's unique attributes ensure its continued relevance in cutting-edge research and development.

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